molecular formula C10H14N2OS B8358627 2-Benzylthio ethylurea

2-Benzylthio ethylurea

Katalognummer: B8358627
Molekulargewicht: 210.30 g/mol
InChI-Schlüssel: MQOCUMJRDVAEQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzylthio ethylurea is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. It features a hybrid molecular structure combining a benzylthio ether group with a urea moiety. The urea group is a privileged scaffold in drug discovery, known for its ability to form multiple hydrogen bonds with biological targets, which is crucial for achieving high affinity and selectivity . This makes derivatives containing the urea group potent modulators of various intracellular targets. Compounds with benzylthio and urea functional groups are frequently investigated for their diverse pharmacological potential, which can include enzyme inhibitory activity . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for screening against various disease models. It is also valuable in method development and optimization in analytical chemistry, serving as a standard for techniques such as HPLC and mass spectrometry . This product is strictly for research use in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Eigenschaften

Molekularformel

C10H14N2OS

Molekulargewicht

210.30 g/mol

IUPAC-Name

2-benzylsulfanylethylurea

InChI

InChI=1S/C10H14N2OS/c11-10(13)12-6-7-14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H3,11,12,13)

InChI-Schlüssel

MQOCUMJRDVAEQY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSCCNC(=O)N

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Ethylurea vs. Formamide Derivatives

Ethylurea and formamide groups are both polar functionalities used to improve water solubility and bioactivity in colchicine-binding site ligands. In benzothiazole-based derivatives, ethylurea substituents (e.g., compound 14 in ) demonstrated nanomolar antiproliferative IC₅₀ values against glioblastoma cells (U87-MG: IC₅₀ = 12 nM), outperforming formamide analogs in certain contexts . Both groups increase polar surface area, but ethylurea derivatives exhibited superior selectivity against non-tumoral HEK-293 cells and resistance to efflux pumps like MDR1/P-gp, critical for overcoming multidrug resistance in cancer therapy.

Table 1: Comparison of Ethylurea and Formamide Derivatives

Parameter Ethylurea Derivatives (e.g., compound 14) Formamide Derivatives (e.g., compound 8)
Antiproliferative IC₅₀ 12 nM (U87-MG glioblastoma) 8.5 nM (U87-MG glioblastoma)
Water Solubility >100 µM (pH 7.4) >100 µM (pH 7.4)
Selectivity Index* >100 (vs. HEK-293) ~50 (vs. HEK-293)
Efflux Pump Susceptibility Resistant Resistant

*Selectivity Index = IC₅₀(non-tumoral)/IC₅₀(cancer).

Ethylurea vs. Benzylthiourea Derivatives

In Src kinase inhibitors, ethylurea and benzylthiourea substituents at the 5-position of indole-2-one scaffolds significantly enhanced inhibitory activity compared to acetamido groups. For example, ethylurea-containing analogs achieved >80% Src kinase inhibition at 10 µM, while acetamido derivatives showed <20% inhibition under the same conditions . The benzylthio group in 2-benzylthio ethylurea may synergize with ethylurea to improve target binding, mimicking the enhanced activity seen in benzylthiourea-containing kinase inhibitors.

Table 2: Substituent Effects on Src Kinase Inhibition

Substituent Inhibition at 10 µM Key Structural Advantage
Ethylurea >80% Polar yet flexible, improves solubility
Benzylthiourea >85% Enhanced hydrophobic interactions
Acetamido <20% Reduced polarity and flexibility
Impact of Substituents on Solubility and Bioactivity

The ethylurea group in 2-benzylthio ethylurea likely increases its polar surface area (PSA), improving aqueous solubility compared to non-polar analogs like 2-chloro-6-fluorobenzylidene derivatives (). This aligns with benzothiazole-based ethylurea compounds, which achieved >100 µM solubility in physiological conditions, critical for oral bioavailability and in vivo efficacy . The benzylthio group may further enhance blood-brain barrier penetration, a key advantage for targeting glioblastoma .

Selectivity and Resistance Profiles

This contrasts with many colchicine-site ligands (e.g., combretastatin A-4 analogs), which are often pump substrates. Additionally, 2-benzylthio ethylurea’s combination of polar (ethylurea) and lipophilic (benzylthio) groups may optimize tumor tissue penetration while minimizing off-target toxicity .

Vorbereitungsmethoden

Catalyst Selection

  • Acidic Catalysts : Hydrochloric acid improves reaction kinetics in nucleophilic substitution but necessitates corrosion-resistant equipment.

  • Molecular Sieves : Hydrogen-type mordenite catalysts enhance cyclization efficiency by adsorbing water, shifting equilibrium toward product formation.

Temperature Gradients

  • Gradual cooling (e.g., from 70°C to 0–5°C) minimizes side reactions during crystallization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.